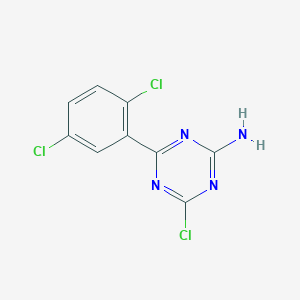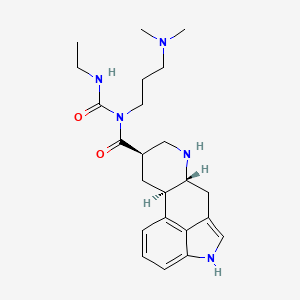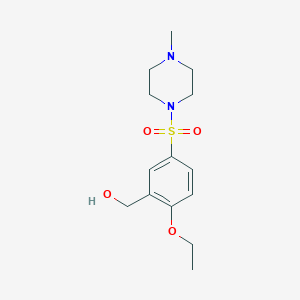
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with 4-methoxybenzyl azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole core, which is known for pharmacological activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-Dichlorophenyl)-3-phenyltriazol-4-amine: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-3-phenyltriazol-4-amine: Lacks the dichloro substitution, potentially altering its properties.
5-Phenyl-3-(4-methoxyphenyl)triazol-4-amine: Lacks both the dichloro and methoxy groups, serving as a simpler analog.
Uniqueness
The presence of both dichloro and methoxy groups in 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine makes it unique, potentially enhancing its biological activity and chemical stability compared to its analogs.
Eigenschaften
Molekularformel |
C15H12Cl2N4O |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-22-11-5-3-10(4-6-11)21-15(18)14(19-20-21)9-2-7-12(16)13(17)8-9/h2-8H,18H2,1H3 |
InChI-Schlüssel |
FIYUJUMRDKTMKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
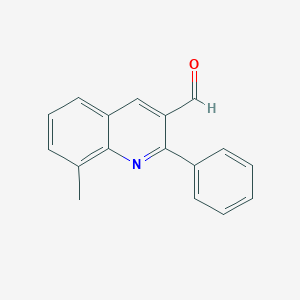
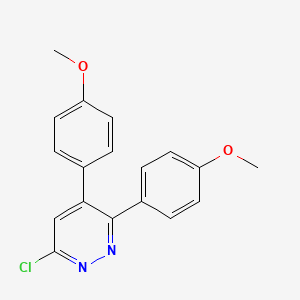
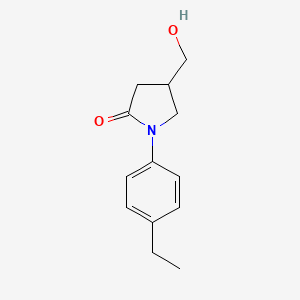


![ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8369874.png)
![3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide](/img/structure/B8369877.png)
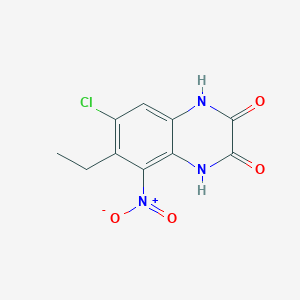
![1-(3-Methoxyphenyl)-6-azabicyclo[3,2,1]octane](/img/structure/B8369881.png)
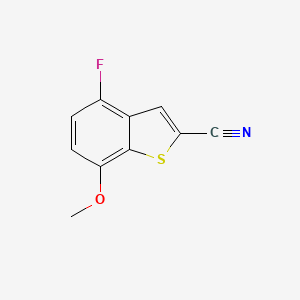
![2-Benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8369895.png)
